3,3'-Bithiophene
Overview
Description
3,3’-Bithiophene is a chemical compound with the molecular formula C8H6S2 . It is also known by other names such as 3,3’-Dithienyl and 3-thiophen-3-ylthiophene . The molecular weight of 3,3’-Bithiophene is 166.3 g/mol .
Synthesis Analysis
A series of 3,3’-dialkyl-2,2’-bithiophenes (DAT2s) has been synthesized by the nickel-catalyzed Kumada coupling of 2-bromo-3-alkylthiophene with 2-(3-alkylthienyl) magnesium bromide . Another synthesis method involves a Stille reaction .
Molecular Structure Analysis
The molecular structure of 3,3’-Bithiophene can be represented by the SMILES string c1cc(cs1)-c2ccsc2
. The InChI representation is InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H
. The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’-Bithiophene include a molecular weight of 166.3 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass are both 165.99109254 g/mol . The topological polar surface area is 56.5 Ų . It has 10 heavy atoms and a complexity of 99.8 .
Scientific Research Applications
Electrochemical and Structural Properties
- Multiple alkylation of thiophene derivatives like bithiophene and terthiophene with electrochemically generated diarylcarbenium ion pools leads to the formation of dendritic molecules. This process demonstrates a method for time-efficient construction of molecules with unique functions or biological activities (Nokami et al., 2013).
- The electrochemical polymerization of 3,3′-, 3,4′-, and 4,4′-dimethyl-2,2′-bithiophenes into poly(3-methylthiophenes) showcases the potential of bithiophenes in developing polymers with specific optical properties, influenced by the conformation of the starting dimers (Arbizzani et al., 1992).
Synthesis and Applications in Molecular Structures
- 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene synthesis demonstrates the application of bithiophene in creating molecules with unique electronic and structural properties, suitable for electrochemical studies (Speck et al., 2012).
- The thermochemical analysis of bithiophenes and thienyl radicals provides insights into the molecular structure and stability of different bithiophene isomers, essential for their application in various chemical processes (Ribeiro da Silva et al., 2009).
Organic Electronics and Photovoltaics
- Research into the synthesis and application of thiophene oligomers based on bithiophene dicarbanions has advanced the development of materials like dendrimers and thio[8]circulenes, with applications in organic electronics and photovoltaics (Li et al., 2016).
- Investigations into planar 2,2′-bithiophenes with specific substituents contribute to the preparation of planar polythiophenes, which are significant in the field of organic electronics (Pomerantz, 2003).
Conformational Studies and Material Properties
- The crystal structure analysis of various bithiophene derivatives, such as 3,5,5′-trichloro-2,2′-bithiophene, provides vital information on their molecular conformation, impacting their potential applications in material science (Mok et al., 1993).
- Bithiophene derivatives have been investigated for their potential as weak donor units in polymer semiconductors, demonstrating their role in developing high-performance electronic materials (Wang et al., 2017).
Safety And Hazards
3,3’-Bithiophene should be handled with care to avoid dust formation. Breathing in the mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Relevant Papers
There are several relevant papers on 3,3’-Bithiophene. One paper discusses the synthesis of n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis (3,4-difluorothien-2-yl)ethene (4FTVT) via direct arylation polycondensation . Another paper discusses the synthesis of 4,4’-dimethoxy-3,3’-bithiophene .
properties
IUPAC Name |
3-thiophen-3-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQEGBHNXAHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185613 | |
Record name | 3,3'-Bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bithiophene | |
CAS RN |
3172-56-3 | |
Record name | 3,3'-Bithiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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